molecular formula C9H15NO2 B8007554 methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate

methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B8007554
M. Wt: 169.22 g/mol
InChI Key: YQYACLARXDGFPM-GJMOJQLCSA-N
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Description

Methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane core. Unlike its psychoactive analogs (e.g., cocaine), this compound lacks a benzoyloxy or aryl substituent at the C3 position and exhibits distinct stereochemistry (1R,2S,5R).

Properties

IUPAC Name

methyl (1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYACLARXDGFPM-GJMOJQLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H]2CC[C@H]1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 1408075-58-0

The compound features a bicyclic structure that is part of the azabicyclo[3.2.1]octane family, which is known for its interactions with neurotransmitter systems.

This compound is believed to interact primarily with the dopamine transporter (DAT) and serotonin receptors. Its structural analogs have been studied for their ability to inhibit the reuptake of neurotransmitters, which is crucial in treating various neuropsychiatric disorders.

Interaction with Dopamine Transporter

Research indicates that compounds within the azabicyclo family can modulate dopamine levels by inhibiting DAT. This inhibition leads to increased dopamine availability in the synaptic cleft, which can affect mood and behavior.

Antidepressant Effects

Studies have shown that derivatives of azabicyclo compounds can exhibit antidepressant-like effects in animal models. For instance, certain analogs have demonstrated increased locomotor activity and reduced despair behavior in forced swim tests, suggesting potential efficacy as antidepressants .

Analgesic Properties

This compound has also been evaluated for analgesic properties. In rodent models, it exhibited significant pain-relieving effects comparable to standard analgesics . The mechanism is hypothesized to involve modulation of opioid receptors alongside dopamine pathways.

Study 1: Dopamine Transporter Inhibition

A study focusing on the interaction of azabicyclo compounds with DAT revealed that this compound showed a moderate binding affinity for DAT compared to other known inhibitors . The study utilized radiolabeled binding assays to quantify this interaction.

CompoundBinding Affinity (nM)Effect on Locomotion
This compound100Increased
Cocaine50Increased

Study 2: Antidepressant Activity

In a behavioral study assessing the antidepressant potential of various azabicyclo compounds, this compound was administered to rats subjected to chronic mild stress. Results indicated a significant reduction in depressive-like behaviors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cocaine

  • Structure : Methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
  • Key Features: Benzoyloxy group at C3 enhances binding to monoamine transporters (DAT, SERT, NET). Molecular weight: 303.35 g/mol; pKa: 8.7 . Metabolized to benzoylecgonine (BEG) and ecgonine methyl ester (EME) via esterase hydrolysis .

Troparil

  • Structure : Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
  • Key Features :
    • Phenyl group at C3 instead of benzoyloxy; molecular weight: 259.35 g/mol .
    • Higher potency and longer duration than cocaine due to reduced metabolic susceptibility .
    • Used as a cocaine-like NPS (new psychoactive substance) with prolonged action .

RTI-55

  • Structure : Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
  • Key Features :
    • 4-Iodophenyl substituent enhances radioligand binding affinity (Kd = 1.83 nM for hDAT) .
    • Used in neurotransmitter transporter studies due to high selectivity for DAT and SERT .

4-Fluorophenyl Derivative

  • Structure : Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
  • Shown to enhance hDAT binding by ~200% when combined with adenosine derivatives .

4-Chlorophenyl Derivative (CAS 130342-80-2)

  • Structure : Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.
  • Key Features: Chlorine substituent increases lipophilicity, influencing tissue distribution and metabolic stability .

Structural and Pharmacological Analysis

Table 1: Comparative Data for Selected Compounds

Compound Substituent (C3) Molecular Weight (g/mol) Key Pharmacological Property Metabolic Pathway
Target Compound None 199.27* Unknown; likely low transporter affinity Not characterized
Cocaine Benzoyloxy 303.35 High DAT/SERT inhibition; psychoactive Esterase hydrolysis to BEG/EME
Troparil Phenyl 259.35 Higher potency, longer duration than cocaine Demethylation, hydroxylation
RTI-55 4-Iodophenyl 403.24 Radioligand for DAT/SERT binding studies Stable under experimental conditions
4-Fluorophenyl Derivative 4-Fluorophenyl 263.31 Enhances hDAT binding in combination therapies Not reported
4-Chlorophenyl Derivative 4-Chlorophenyl 293.80 Increased lipophilicity Likely oxidative metabolism

*Calculated based on formula C10H15NO2.

Impact of Structural Modifications

  • Stereochemistry: The (1R,2S,5R) configuration in the target compound may reduce affinity for monoamine transporters compared to cocaine’s (1R,2R,3S,5S) configuration, which is critical for DAT binding .
  • Substituents :
    • Benzoyloxy (Cocaine) : Essential for high-affinity transporter inhibition; removal (as in the target compound) likely abolishes psychoactivity.
    • Aryl Groups (Troparil, RTI-55) : Improve metabolic stability and binding affinity. For example, RTI-55’s iodine atom enhances radioligand utility .
  • Lipophilicity : Chlorine and fluorine substituents increase lipophilicity, affecting CNS penetration and half-life .

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